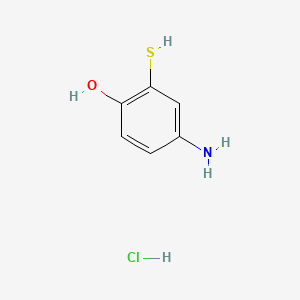

4-Amino-2-mercapto-phenol Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

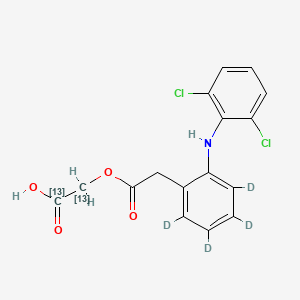

4-Amino-2-mercapto-phenol Hydrochloride is a chemical compound with the molecular formula C6H8ClNOS and a molecular weight of 177.65 g/mol . It is used in the preparation of an Acetaminophen metabolite .

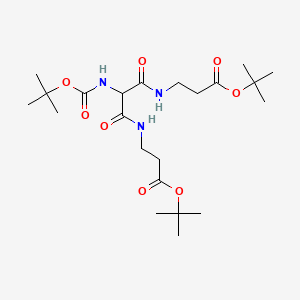

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group (an aromatic ring with a hydroxyl group), an amino group (NH2), and a mercapto group (SH), all attached to different carbon atoms on the aromatic ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that the presence of the amino and mercapto groups can make this compound reactive. The amino group can act as a base or nucleophile in reactions, while the mercapto group can undergo oxidation and substitution reactions .Physical and Chemical Properties Analysis

This compound is a light yellow solid . It is soluble in Dimethyl Sulfoxide and water .Aplicaciones Científicas De Investigación

Phenolic Compounds in Therapeutic Applications

Phenolic compounds, including chlorogenic acid and its derivatives, have been extensively studied for their therapeutic potentials. Chlorogenic acid, for instance, demonstrates a wide array of biological and pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity activities (Naveed et al., 2018). Such research underscores the significance of phenolic compounds in developing natural safeguard food additives and therapeutic agents, providing a pathway to explore 4-Amino-2-mercapto-phenol Hydrochloride in similar contexts.

Phenolics in Nutraceutical and Food Industry

The role of phenolic compounds extends to the nutraceutical and food industry, highlighting their antimicrobial, antioxidant, and bioactive properties. Studies have shown that encapsulation techniques improve the stability and functionality of phenolics, enhancing their application in food formulations (Garavand et al., 2021). This suggests that this compound could similarly be investigated for its potential benefits in food science and technology.

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It is also suspected of causing genetic defects . It is very toxic to aquatic life with long-lasting effects . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Mecanismo De Acción

Mode of Action

It is known to be used in the preparation of an acetaminophen metabolite .

Biochemical Pathways

It’s known to be involved in the preparation of an acetaminophen metabolite , which suggests it may play a role in drug metabolism pathways.

Result of Action

It’s known to be used in the preparation of an acetaminophen metabolite , suggesting it may have a role in drug metabolism.

Análisis Bioquímico

Biochemical Properties

It is known that this compound is used in the preparation of an acetaminophen metabolite This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of acetaminophen

Cellular Effects

Given its role in the preparation of an acetaminophen metabolite , it may influence cell function by affecting the metabolic pathways associated with acetaminophen This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

Given its use in the preparation of an acetaminophen metabolite , it may interact with enzymes or cofactors involved in the metabolism of acetaminophen.

Propiedades

IUPAC Name |

4-amino-2-sulfanylphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,8-9H,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOHMGJIJXKLLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747007 |

Source

|

| Record name | 4-Amino-2-sulfanylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98140-58-0 |

Source

|

| Record name | 4-Amino-2-sulfanylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-[1,3]Thiazolo[4,5-d][1,3]diazepine](/img/structure/B586767.png)